4-Formylbenzenesulfonic acid
Overview
Description
4-Formylbenzenesulfonic acid is an organic compound with the molecular formula C7H6O4S. It is a derivative of sulfonic acid and contains a formyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
4-Formylbenzenesulfonic acid is a chemical compound with the molecular formula C7H6O4S . .
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research data available
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and presence of other compounds could potentially affect its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzenesulfonic acid can be synthesized through the oxidation of p-toluenesulfonic acid using manganese dioxide in 25% oleum. Another method involves the oxidation of p-toluenesulfonyl chloride in glacial acetic acid and acetic anhydride with chromium trioxide and concentrated sulfuric acid at 0°C, followed by hydrolysis of the sulfonyl chloride of the aldehyde-hydrate diacetate with dilute hydrochloric acid .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of advanced oxidation techniques and controlled reaction environments ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation reactions.
Major Products Formed:
Oxidation: 4-Carboxybenzenesulfonic acid.
Reduction: 4-Hydroxymethylbenzenesulfonic acid.
Substitution: Various sulfonated derivatives depending on the substituents introduced
Scientific Research Applications
4-Formylbenzenesulfonic acid is utilized in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Hydroxymethylbenzenesulfonic acid
- 4-Carboxybenzenesulfonic acid
- 4-Methylbenzenesulfonic acid
Comparison: 4-Formylbenzenesulfonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, 4-hydroxymethylbenzenesulfonic acid has a hydroxymethyl group instead of a formyl group, leading to different chemical behavior in reactions. Similarly, 4-carboxybenzenesulfonic acid contains a carboxyl group, which affects its acidity and reactivity .
Properties
IUPAC Name |
4-formylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOGXMGZVFIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968399 | |
Record name | 4-Formylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5363-54-2 | |
Record name | 4-Formylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5363-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-formylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.953 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FORMYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I21R96066 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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